6,7-Dihydro-5H-pyrrolo[3,4-b]pyridines are a class of bicyclic heterocyclic compounds consisting of a pyridine ring fused to a pyrrolidine ring. This core structure serves as a versatile scaffold in organic synthesis and medicinal chemistry, leading to diverse derivatives with potential biological activities [ [], [] ].
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound characterized by its unique molecular structure, which incorporates elements of both pyrrole and pyridine. Its molecular formula is , and it has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science. The compound is often utilized as a building block in the synthesis of pharmaceuticals and other chemical intermediates.
This compound can be sourced from various suppliers, including Matrix Scientific and VWR, which provide it in high purity levels (≥95%) for research purposes. The compound is also documented in chemical databases such as PubChem and ChemicalBook, where detailed chemical properties and safety information are available.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is classified as a heterocyclic organic compound. It belongs to the broader category of pyridine derivatives, which are known for their diverse biological activities and utility in organic synthesis.
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride typically involves cyclization reactions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form intermediates that undergo intramolecular cyclization. This process is often catalyzed by bases such as cesium carbonate in dimethyl sulfoxide.
Industrial production may utilize continuous flow reactors to enhance efficiency and consistency in product quality.
The molecular structure of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride features a bicyclic framework that includes a pyrrole ring fused with a pyridine ring.
The compound's structure can be represented using various chemical notation systems, which provide insights into its bonding and functional groups.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride can participate in several chemical reactions:
The specific reaction pathways depend on the choice of reactants and conditions such as temperature and solvent type. The control of these parameters is crucial for optimizing yields and minimizing by-products.
The mechanism of action for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride primarily relates to its role in biological systems where it may interact with various biochemical pathways. While specific mechanisms can vary based on application, the compound's structural features suggest potential interactions with enzymes or receptors involved in pharmacological processes.
Research into the biological activities of this compound indicates that it may exhibit effects similar to other heterocyclic compounds known for their therapeutic properties. Further studies are necessary to elucidate its exact mechanisms and potential therapeutic targets.
Relevant data from safety sheets indicate that exposure may cause irritation to skin and eyes, necessitating proper protective equipment.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride has several significant applications:
The efficient construction of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core has been achieved through innovative multicomponent reactions (MCRs) and cascade processes. A prominent method involves an Ugi-Zhu three-component reaction (UZ-3CR) followed by an aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration sequence. This one-pot cascade strategy enables the assembly of highly functionalized pyrrolo[3,4-b]pyridin-5-ones from commercially available aldehydes, amines, isocyanides, and maleic anhydride. Optimized conditions employ scandium(III) triflate as a Lewis acid catalyst under microwave irradiation in benzene, yielding target structures in 45–60% efficiency—notable given the molecular complexity [4] [10]. Alternative cyclization pathways exploit pyranone recyclization, where N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides undergo acid-catalyzed (AcOH) condensation with amines in ethanol to form dihydropyrrolone intermediates, subsequently cyclizing to pyrrolopyridinones under HCl/AcOH conditions [6].
Table 1: Cyclization Methods for Pyrrolopyridine Core Synthesis
Method | Key Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Ugi-Zhu/aza Diels-Alder | Aldehyde, amine, isocyanide, maleic anhydride, Sc(OTf)₃, MW, benzene | 45–60% | One-pot, complex substituent tolerance |
Pyranone recyclization | Pyranone acetamide, amine, AcOH/HCl (1:1), ethanol reflux | 30–60% | Broad amine scope |
Hydrazine-mediated cyclization | Chloro-lactam intermediates, hydrazine, triethyl orthoformate | 22–70% | Access to triazolo-fused derivatives |
Position-selective halogenation is critical for introducing diversification points into the pyrrolopyridine scaffold. Electrophilic bromination at the C3 position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, yielding 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives—key intermediates for cross-coupling reactions. For example, 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS: 905273-36-1) is synthesized at 95% purity, serving as a versatile building block [5] [9]. Chlorination at C3 employs phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under reflux, producing 3-chloro analogs like 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS not provided; Mol. Formula: C₇H₈Cl₂N₂) [9]. Halogenation regioselectivity is governed by electronic effects: C3 > C2 due to the electron-deficient pyridine ring.
Halogenated pyrrolopyridines serve as precursors for M₄ muscarinic acetylcholine receptor (mAChR) allosteric modulators. Suzuki-Miyaura cross-coupling enables the introduction of aryl/heteroaryl groups at C3 using Pd-catalyzed reactions with arylboronic acids. For instance, coupling 3-bromopyrrolopyridine with 6-methoxypyridin-3-ylboronic acid yields 2-[4-(6-methoxypyridin-3-yl)oxypiperidin-1-yl]-3-methyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-one—a potent M₄ PAM [1] [2]. Directed ortho-borylation (e.g., using B₂pin₂ with Ir catalysts) on tricyclic lactam derivatives facilitates access to 5,6,7,8-tetrahydroimidazo[1,2-a]pyrrolo[3,4-e]pyridin-1-ones, which exhibit optimized pharmacokinetics (rat CLₚ < 8 mL/min/kg, t₁/₂ > 5 h) and CNS penetration (Kₚ > 2) [7].
Table 2: Borylation and Cross-Coupling Applications
Reaction Type | Substrate | Conditions | Product Application |
---|---|---|---|
Suzuki coupling | 3-Bromo-pyrrolopyridine | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | M₄ mAChR allosteric modulators |
Directed C-H borylation | Tricyclic imidazo-pyrrolopyridinones | Ir(OMe)(COD)₂/dtbpy, B₂pin₂, THF | CNS-penetrant M₁ PAMs |
The hydrochloride salt form enhances the crystallinity, stability, and bioavailability of pyrrolopyridine derivatives. Salt formation involves treating the free base with hydrogen chloride (HCl) in anhydrous solvents like diethyl ether, ethyl acetate, or isopropanol. Critical parameters include:
Table 3: Hydrochloride Salt Formation and Handling
Parameter | Optimal Conditions | Quality Control |
---|---|---|
Salt formation | HCl gas in EtOAc, 0°C, stirring 2h | Titration (Cl⁻ content) |
Recrystallization | Ethanol/acetone (3:1), −20°C | HPLC (>99%), XRD crystallinity |
Storage | Sealed desiccator, N₂ atmosphere, 2–8°C | Karl Fischer (H₂O < 0.1%) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1